Ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-piperidinecarboxylate with a suitable oxodiazinane derivative. The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: A related compound with similar structural features but different functional groups.
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Another piperidine derivative with a pyrazine moiety.
Ethyl 1-(3-nitro-2-thienyl)piperidine-4-carboxylate: A compound with a nitro-thiophene group.
Uniqueness
Ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate is unique due to the presence of the oxodiazinane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C12H21N3O3 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-2-18-12(17)9-3-5-15(6-4-9)10-7-11(16)14-13-8-10/h9-10,13H,2-8H2,1H3,(H,14,16) |
InChI Key |
XDNFWMAVTXCOPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)NNC2 |
Origin of Product |
United States |
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